molecular formula C22H16O3 B14645137 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- CAS No. 56412-81-8

1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl-

Cat. No.: B14645137
CAS No.: 56412-81-8
M. Wt: 328.4 g/mol
InChI Key: GWNHMDSJMPLOCE-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are lactones, a type of natural organic compound, known for their diverse biological activities and applications in various fields . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can lead to the formation of the desired isocoumarin structure . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be compared with other similar isocoumarins, such as:

The uniqueness of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

56412-81-8

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

6-methoxy-3,4-diphenylisochromen-1-one

InChI

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)20(15-8-4-2-5-9-15)21(25-22(18)23)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

GWNHMDSJMPLOCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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